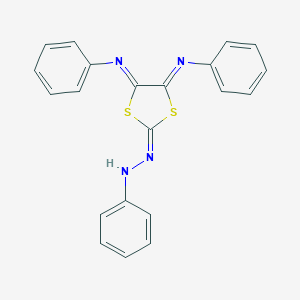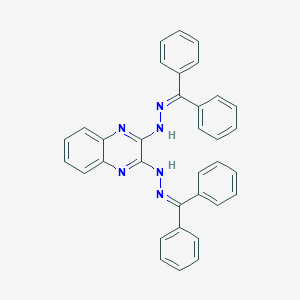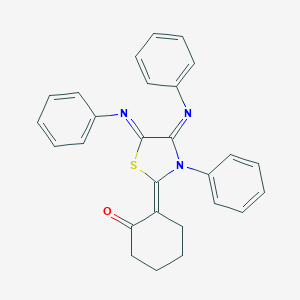![molecular formula C23H21N5S B307282 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione](/img/structure/B307282.png)
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione, also known as DPIPT, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of imidazolidine-4-thione derivatives and has shown potential in various research areas.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions, leading to the formation of a complex that can bind to DNA and inhibit its replication. This mechanism has been proposed as a possible explanation for the anti-tumor activity of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione.
Biochemical and Physiological Effects:
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit the expression of certain genes, and affect the activity of certain enzymes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is its potential toxicity, which must be taken into account when conducting experiments.
Direcciones Futuras
There are several future directions for research involving 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione. One area of interest is the development of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione derivatives with improved anti-tumor activity. Additionally, the compound's potential as a corrosion inhibitor could be further explored, and its use as a fluorescent probe for the detection of metal ions could be expanded to include other applications. Finally, the mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione could be further elucidated to better understand its interactions with metal ions and DNA.
Métodos De Síntesis
The synthesis of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione involves the reaction of 4-dimethylaminobenzaldehyde and phenyl isothiocyanate in the presence of ethanol and triethylamine. The reaction results in the formation of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione as a yellow solid.
Aplicaciones Científicas De Investigación
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a ligand for the synthesis of metal complexes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has shown potential as an anti-tumor agent, and its derivatives have been synthesized and tested for their anti-tumor activity.
Propiedades
Nombre del producto |
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione |
|---|---|
Fórmula molecular |
C23H21N5S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
5-anilino-2-[4-(dimethylamino)phenyl]imino-3-phenylimidazole-4-thione |
InChI |
InChI=1S/C23H21N5S/c1-27(2)19-15-13-18(14-16-19)25-23-26-21(24-17-9-5-3-6-10-17)22(29)28(23)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,24,25,26) |
Clave InChI |
PODCPGKFISWKBD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-phenylimidazolidine-2-thione](/img/structure/B307199.png)
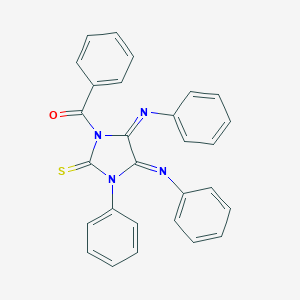

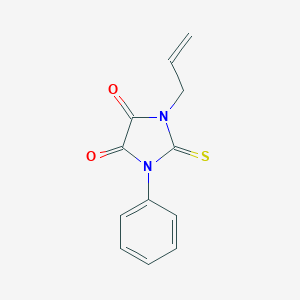
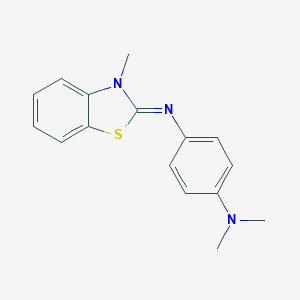

![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
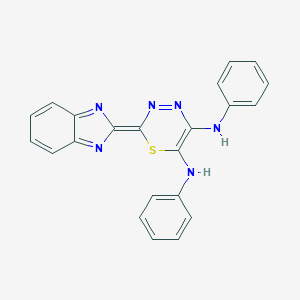
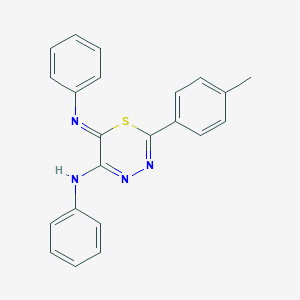
![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)

